molecular formula C26H21Cl2NO3 B14962012 1-[(4-Chlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate

1-[(4-Chlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate

Cat. No.: B14962012
M. Wt: 466.4 g/mol
InChI Key: ABHZYMFTBFGLPF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate is a synthetic organic compound featuring a 1,2-dihydroquinoline core substituted with a 4-chlorophenyl carbonyl group at the 1-position and a 3-chlorobenzoate ester at the 6-position. The dihydroquinoline scaffold is stabilized by two methyl groups at the 2-position and one methyl group at the 4-position.

Properties

Molecular Formula

C26H21Cl2NO3

Molecular Weight

466.4 g/mol

IUPAC Name

[1-(4-chlorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 3-chlorobenzoate

InChI

InChI=1S/C26H21Cl2NO3/c1-16-15-26(2,3)29(24(30)17-7-9-19(27)10-8-17)23-12-11-21(14-22(16)23)32-25(31)18-5-4-6-20(28)13-18/h4-15H,1-3H3

InChI Key

ABHZYMFTBFGLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its unique structural features.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial agent.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorobenzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The dihydroquinoline moiety may also play a role in modulating biological pathways, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The target compound’s 3-chlorobenzoate and 4-chlorophenyl carbonyl groups increase electron-withdrawing effects compared to the 4-methoxy (electron-donating) and 4-fluoro (moderately electronegative) analogs. This may enhance binding affinity but reduce aqueous solubility .
  • The dual chlorine atoms in the target compound likely elevate its logP value, favoring membrane permeability but posing formulation challenges.

Bioactivity: Compound 1 () inhibits HIV-1 protease via allosteric binding, achieving IC50 values in the micromolar range . The target compound’s chlorine substituents could improve binding to hydrophobic pockets but may require optimization for solubility. No bioactivity data are available for the 4-fluoro analog (), though its lower molecular weight and fluorine’s electronegativity suggest distinct pharmacokinetic behavior .

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